molecular formula C6H9BO3 B7971635 Phenylboronic acid hydrate

Phenylboronic acid hydrate

Cat. No.: B7971635
M. Wt: 139.95 g/mol
InChI Key: KFRHUGNVGASGEY-UHFFFAOYSA-N
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Description

Phenylboronic acid, also known as benzeneboronic acid, belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .


Synthesis Analysis

Phenylboronic acid is commonly synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

Phenylboronic acid is commonly used in organic synthesis, most often in the Suzuki coupling reaction, in which a boronic acid reacts with an organic halide to form a carbon–carbon bond . It also plays a crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .


Physical and Chemical Properties Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . The positive value of the limiting apparent molar expansibility indicates that hydrophilic groups present in phenylboronic acid and the hydration shell of the solute molecules increases in volume with a change of the solvent due to an increase in the hydrogen bonding with the water molecules .

Scientific Research Applications

  • Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials have significant potential in diagnostic and therapeutic applications, especially due to their ability to interact with glucose and sialic acid (Lan & Guo, 2019).

  • Drug Delivery Systems : These materials are widely studied for constructing glucose-responsive systems for insulin delivery, demonstrating the potential of phenylboronic acid-based materials in nanogels, micelles, and mesoporous silica nanoparticles (Ma & Shi, 2014).

  • Carbohydrate Chemistry : Phenylboronic acid is used in the synthesis of specifically substituted or oxidized sugar derivatives, playing a role in chromatographic solvents and electrophoretic separations of polyhydroxy compounds (Ferrier, 1972).

  • Catalysis : It serves as an efficient, non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans, offering advantages like operational simplicity, higher yields, and environmental friendliness (Nemouchi et al., 2012).

  • Glucose Sensing : Phenylboronic acids have been incorporated in hydrogels for glucose sensing, where the binding with glucose induces volumetric changes in the hydrogel matrix, useful for developing wearable biomarker monitoring devices (Elsherif et al., 2018).

  • Pharmaceutical and Chemical Engineering : Phenylboronic acid and its derivatives form reversible complexes with compounds like saccharides and glycoproteins, finding applications in insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006).

  • Insulin Delivery : It has been employed in self-regulated insulin delivery systems using polymers sensitive to glucose concentration (Shiino et al., 1994).

Mechanism of Action

Phenylboronic acids (PBAs) have attracted researcher’s attention due to their unique responsiveness towards diol-containing molecules such as glucose . This property allows hydrogel-bearing PBAs potentially to serve as an alternative for glucose-sensing and insulin-delivery systems .

Safety and Hazards

Phenylboronic acid is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and face protection should be used when handling this chemical .

Future Directions

The main challenge in the design of phenylboronic acid-based hydrogel is the finding of polymer network structures that afford the correction of the pH value of phenylboronic acid sequences (pKa = 8.68) to the physiological pH (near 7.4) maintaining the fast response to glucose . Another aspect that should be considered in the preparation of these hydrogels is the unique responsiveness of PBAs towards diol-containing molecules such as glucose .

Properties

IUPAC Name

phenylboronic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2.H2O/c8-7(9)6-4-2-1-3-5-6;/h1-5,8-9H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRHUGNVGASGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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